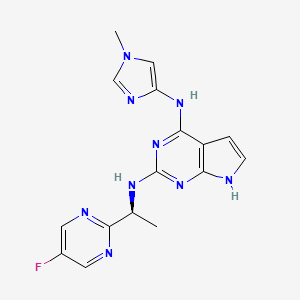![molecular formula C15H22BN3O4 B10770788 [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)
[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid: is a boronic acid derivative known for its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them versatile intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid typically involves multi-step organic reactions. One common method includes the coupling of a pyrrolidine derivative with a boronic acid precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium and ligands to facilitate the coupling process. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while reduction can produce borane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: In biological research, this compound is studied for its potential as a protease inhibitor. Boronic acids are known to form reversible covalent bonds with the active sites of proteases, making them valuable tools for studying enzyme function and developing therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential use in drug development. Boronic acid derivatives have shown promise in treating diseases such as cancer and diabetes due to their ability to inhibit specific enzymes and proteins.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique chemical properties make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid involves its interaction with molecular targets, such as enzymes and proteins. The boronic acid group forms reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to therapeutic effects. The compound’s ability to selectively target specific enzymes makes it a promising candidate for drug development.
Comparación Con Compuestos Similares
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Comparison: Compared to these similar compounds, [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid is unique due to its specific structural features, such as the pyrrolidine and pyridine moieties. These features enhance its binding affinity and specificity for certain molecular targets, making it more effective in various applications. Additionally, its unique structure allows for greater versatility in chemical reactions and potential therapeutic uses.
Propiedades
Fórmula molecular |
C15H22BN3O4 |
|---|---|
Peso molecular |
319.17 g/mol |
Nombre IUPAC |
[1-[3-methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-7-17-8-6-11)15(21)19-9-3-4-12(19)16(22)23/h5-8,10,12-13,22-23H,3-4,9H2,1-2H3,(H,18,20) |
Clave InChI |
MXZNUGFCDVAXLG-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=NC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


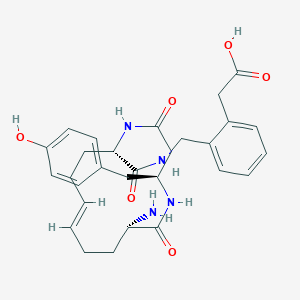
![(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)
![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)
![(1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770733.png)
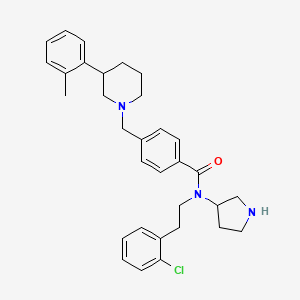
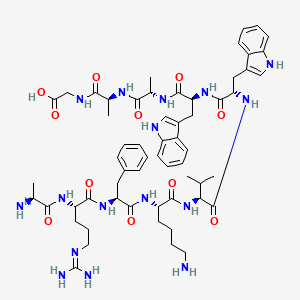
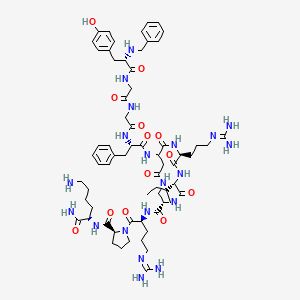
![(1S)-1-[3-(3H-imidazol-4-yl)propylsulfanyl]-N-[2-(4-iodophenyl)ethyl]methanediamine](/img/structure/B10770780.png)
![2-[2-[[[13-Amino-2-[(4-hydroxyphenyl)methyl]-4,14-dioxo-1,5-diazacyclotetradec-9-ene-6-carbonyl]amino]methyl]phenyl]acetic acid](/img/structure/B10770785.png)
![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)

![[3H]pentazocine](/img/structure/B10770819.png)
![[(1S,11R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770822.png)
